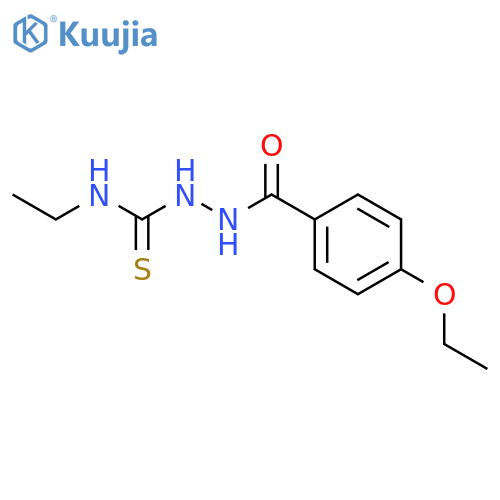

Cas no 632301-39-4 (2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide)

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide

- MFCD02023249

- 2-(4-Ethoxybenzoyl)-N-ethylhydrazine-1-carbothioamide

- 4-ETHOXY-N-[(ETHYLCARBAMOTHIOYL)AMINO]BENZAMIDE

- CS-0317444

- SB86478

- H34184

- 2-[(4-ethoxyphenyl)carbonyl]-N-ethylhydrazinecarbothioamide

- ALBB-023829

- LS-07574

- benzoic acid, 4-ethoxy-, 2-[(ethylamino)thioxomethyl]hydrazide

- 1-[(4-ethoxybenzoyl)amino]-3-ethylthiourea

- AKOS003259852

- STK422166

- 632301-39-4

-

- MDL: MFCD02023249

- インチ: InChI=1S/C12H17N3O2S/c1-3-13-12(18)15-14-11(16)9-5-7-10(8-6-9)17-4-2/h5-8H,3-4H2,1-2H3,(H,14,16)(H2,13,15,18)

- InChIKey: FWPMIDNMAKQVAA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 267.10414797Da

- どういたいしつりょう: 267.10414797Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 94.5Ų

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB414351-500mg |

2-(4-Ethoxybenzoyl)-N-ethylhydrazinecarbothioamide; . |

632301-39-4 | 500mg |

€157.00 | 2025-02-27 | ||

| abcr | AB414351-500 mg |

2-(4-Ethoxybenzoyl)-N-ethylhydrazinecarbothioamide |

632301-39-4 | 500MG |

€151.00 | 2023-02-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388114-5g |

2-(4-Ethoxybenzoyl)-N-ethylhydrazine-1-carbothioamide |

632301-39-4 | 97% | 5g |

¥5072.00 | 2024-05-06 | |

| Crysdot LLC | CD12050008-10g |

2-(4-Ethoxybenzoyl)-N-ethylhydrazinecarbothioamide |

632301-39-4 | 97% | 10g |

$424 | 2024-07-24 | |

| TRC | E129555-2000mg |

2-(4-Ethoxybenzoyl)-N-ethylhydrazinecarbothioamide |

632301-39-4 | 2g |

$ 505.00 | 2022-06-05 | ||

| TRC | E129555-1000mg |

2-(4-Ethoxybenzoyl)-N-ethylhydrazinecarbothioamide |

632301-39-4 | 1g |

$ 315.00 | 2022-06-05 | ||

| A2B Chem LLC | AJ08209-500mg |

2-(4-Ethoxybenzoyl)-n-ethylhydrazinecarbothioamide |

632301-39-4 | >95% | 500mg |

$370.00 | 2023-12-30 | |

| Crysdot LLC | CD12050008-5g |

2-(4-Ethoxybenzoyl)-N-ethylhydrazinecarbothioamide |

632301-39-4 | 97% | 5g |

$306 | 2024-07-24 | |

| abcr | AB414351-1 g |

2-(4-Ethoxybenzoyl)-N-ethylhydrazinecarbothioamide |

632301-39-4 | 1g |

€172.20 | 2023-04-24 | ||

| TRC | E129555-500mg |

2-(4-Ethoxybenzoyl)-N-ethylhydrazinecarbothioamide |

632301-39-4 | 500mg |

$ 195.00 | 2022-06-05 |

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

9. Book reviews

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamideに関する追加情報

Recent Advances in the Study of 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide (CAS: 632301-39-4)

2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide (CAS: 632301-39-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly in the areas of antimicrobial and anticancer therapies. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

The synthesis of 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity of the compound. These methodological advancements have facilitated more reliable and reproducible synthesis protocols, which are critical for subsequent biological evaluations.

In terms of biological activity, 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide has demonstrated promising antimicrobial properties. In vitro studies have shown significant inhibitory effects against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with essential enzymatic pathways, making it a potential candidate for novel antimicrobial agents.

Additionally, recent investigations have highlighted the anticancer potential of 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide. Preliminary studies on various cancer cell lines, including breast and lung cancer, have revealed its ability to induce apoptosis and inhibit cell proliferation. The compound's efficacy is attributed to its interaction with key signaling pathways, such as the PI3K/AKT and MAPK cascades, which are often dysregulated in cancer. These findings suggest that further exploration of this compound could lead to the development of new chemotherapeutic agents.

Despite these promising results, challenges remain in the clinical translation of 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide. Issues such as bioavailability, toxicity, and pharmacokinetics need to be addressed through comprehensive preclinical studies. Future research directions may include structural modifications to enhance its therapeutic index and the development of targeted delivery systems to improve efficacy and reduce side effects.

In conclusion, 2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide (CAS: 632301-39-4) represents a compound with significant potential in both antimicrobial and anticancer applications. Continued research efforts are essential to fully elucidate its mechanisms of action and optimize its therapeutic properties. This brief underscores the importance of interdisciplinary collaboration in advancing the development of this promising compound.

632301-39-4 (2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide) 関連製品

- 1612184-10-7(4-Chloro-6-(3-chloro-2-methylphenyl)pyrimidin-2-amine)

- 1344236-50-5(Cyclopentanone, 3-[(2,4-difluorophenyl)thio]-)

- 2411265-42-2(N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide)

- 1282118-47-1(2-(4-methyl-1,3-thiazol-2-yl)ethanamine hydrochloride)

- 2757900-29-9(methyl 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylate)

- 1803431-51-7(2-Bromo-5-chloro-6-cyano-3-(trifluoromethoxy)pyridine)

- 896353-14-3(4-methanesulfonyl-N-(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 1256469-43-8(2-(2,3-DIFLUORO-4-METHYLPHENYL)ACETALDEHYDE)

- 2137532-92-2(3-chloro-2,2-dimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)propanamide)

- 2171820-91-8(2-(1-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanoyl}azetidin-3-yl)oxyacetic acid)